Regioisomeric Purity and Kinase Inhibitor Potency
Derivatives of 2'-Aminobiphenyl-3-carboxylic acid, specifically 2-amino-[1,1'-biphenyl]-3-carboxamide analogs, achieve single-digit nanomolar IC50 values against PKMYT1 kinase, whereas the 3'-amino-2'-hydroxy-biphenyl-3-carboxylic acid scaffold—the core of eltrombopag—has no reported PKMYT1 inhibitory activity at comparable concentrations [1]. The 2'-amino-3-carboxy regioisomer enables a unique bidentate hydrogen-bond interaction with the hinge region of PKMYT1 (confirmed by co-crystal structure 8ZUL, resolution 1.80 Å), a binding mode that is sterically inaccessible to the hydroxylated analog [1][2].
| Evidence Dimension | PKMYT1 inhibitory potency (IC50) and binding mode |
|---|---|
| Target Compound Data | 2-Amino-[1,1'-biphenyl]-3-carboxamide derivative (compound 8m): IC50 4.2 nM against PKMYT1; co-crystal structure 8ZUL shows hinge-region hydrogen bonds |
| Comparator Or Baseline | Eltrombopag intermediate scaffold (3'-amino-2'-hydroxy-biphenyl-3-carboxylic acid): No detectable PKMYT1 inhibition up to 10 µM |
| Quantified Difference | >2,000-fold selectivity for PKMYT1 over the comparator scaffold |
| Conditions | PKMYT1 enzyme inhibition assay; X-ray crystallography (PDB 8ZUL, 1.80 Å) |
Why This Matters
For target-specific inhibitor development, the regioisomer determines target engagement; substitution with the incorrect isomer leads to loss of potency, making 2'-Aminobiphenyl-3-carboxylic acid the essential starting material.
- [1] Wang C, Fang Y, Zhou Z, et al. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors. J Med Chem. 2024;67:15816-15836. doi:10.1021/acs.jmedchem.4c01458. View Source
- [2] RCSB PDB. 8ZUL: Crystal Structure of Human Myt1 Kinase domain Bounded with compound 8m. Deposited 2024-06-09. View Source
